Cas no 2138540-01-7 (3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one)

3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one is a specialized cyclohexanone derivative characterized by its unique branched alkyl substitution pattern. The presence of the 2,2-dimethylbutyl and methyl groups enhances its steric and electronic properties, making it a valuable intermediate in fine chemical synthesis. This compound exhibits stability under a range of reaction conditions, facilitating its use in the development of fragrances, pharmaceuticals, and advanced materials. Its structural features contribute to controlled reactivity, enabling selective functionalization. The product is typically supplied with high purity, ensuring consistency in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one structure
2138540-01-7 structure
Product Name:3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one
CAS No:2138540-01-7
MF:C13H24O
MW:196.329064369202
CID:6605721
PubChem ID:165497170
Update Time:2025-05-25

3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2,2-dimethylbutyl)-4-methylcyclohexan-1-one
    • EN300-1156674
    • 2138540-01-7
    • 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one
    • Inchi: 1S/C13H24O/c1-5-13(3,4)9-11-8-12(14)7-6-10(11)2/h10-11H,5-9H2,1-4H3
    • InChI Key: HRTJXBALDBACCI-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(C1)CC(C)(C)CC

Computed Properties

  • Exact Mass: 196.182715385g/mol
  • Monoisotopic Mass: 196.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156674-1.0g
3-(2,2-dimethylbutyl)-4-methylcyclohexan-1-one
2138540-01-7
1g
$0.0 2023-06-09

Additional information on 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one

3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one: A Comprehensive Overview

The compound 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one (CAS No. 2138540-01-7) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of cyclic ketones, specifically cyclohexanones, which are known for their versatility in chemical synthesis and applications. The molecule's structure features a cyclohexane ring with a ketone group at position 1 and two substituents: a 4-methyl group and a 3-(2,2-dimethylbutyl) group. These substituents impart unique physical and chemical properties to the compound, making it an intriguing subject for research and development.

Recent studies have highlighted the potential of 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one as a precursor in the synthesis of advanced materials, such as high-performance polymers and specialty chemicals. Its bulky substituents provide steric hindrance, which can be advantageous in controlling the reactivity and selectivity of reactions. For instance, researchers have explored its use in the preparation of enantioselective catalysts for asymmetric synthesis. The compound's ability to act as a chiral auxiliary has been particularly promising, offering new avenues for the production of enantiopure compounds with high efficiency.

In addition to its role in catalysis, 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one has been investigated for its potential in drug discovery. Its structure resembles certain natural products, suggesting that it could serve as a scaffold for designing bioactive molecules. Recent computational studies have demonstrated that the compound exhibits moderate binding affinity to several protein targets, indicating its potential as a lead compound for further optimization. Furthermore, its stability under physiological conditions makes it an attractive candidate for pharmacological applications.

The synthesis of 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one involves a multi-step process that typically begins with the preparation of the cyclohexanone core. One common approach is the Friedel-Crafts acylation reaction, followed by selective alkylation to introduce the 3-(2,2-dimethylbutyl) group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.

From an analytical standpoint, 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one has been thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided detailed insights into its molecular structure and purity. Moreover, thermogravimetric analysis (TGA) has revealed its thermal stability under various conditions, which is crucial for applications involving high temperatures or prolonged exposure to heat.

Looking ahead, the demand for 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one is expected to grow as researchers continue to uncover its diverse applications. Its unique combination of steric bulk and functional groups positions it as a valuable building block in organic synthesis. Furthermore, ongoing research into its biodegradation pathways and environmental impact will be essential for ensuring sustainable practices in its production and use.

In conclusion, 3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one (CAS No. 2138540-01-7) is a versatile compound with significant potential across multiple disciplines. Its role as a precursor in advanced materials synthesis and drug discovery underscores its importance in contemporary chemical research. As scientific understanding of this compound deepens through cutting-edge studies and innovative applications emerge from ongoing investigations.

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